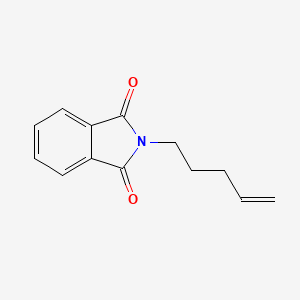

2-(Pent-4-EN-1-YL)isoindoline-1,3-dione

Übersicht

Beschreibung

2-(Pent-4-EN-1-YL)isoindoline-1,3-dione is an organic compound characterized by an isoindoline nucleus with a pent-4-en-1-yl substituent at the second position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pent-4-EN-1-YL)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction is carried out under reflux conditions in an appropriate solvent such as toluene . The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the isoindoline-1,3-dione scaffold.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with efficient stirring and temperature control to optimize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Pent-4-EN-1-YL)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted isoindoline-1,3-dione derivatives .

Wissenschaftliche Forschungsanwendungen

The compound “2-(Pent-4-EN-1-YL)isoindoline-1,3-dione” (CID 339434) has garnered interest in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, materials science, and organic synthesis.

Chemical Properties and Structure

This compound has the molecular formula . Its structure includes an isoindoline core, which is known for its versatility in forming derivatives that exhibit diverse chemical behaviors. The presence of the pentenyl group enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of isoindoline compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a derivative of this compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects, particularly in breast and colon cancer models.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies have shown that isoindoline derivatives exhibit activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways. Specific tests demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. It is hypothesized that the compound can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Organic Photovoltaics

In materials science, this compound has been explored as a potential component in organic photovoltaic devices. Its unique electronic properties can enhance charge transport within the material matrix, improving the efficiency of solar energy conversion. Preliminary studies indicate that incorporating this compound into polymer blends can lead to improved power conversion efficiencies.

Dyes and Pigments

The compound's vibrant color properties make it suitable for use in dyes and pigments. Research into its stability and lightfastness suggests potential applications in coatings and textiles, where durability against environmental factors is crucial.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through several methods, including cyclization reactions involving appropriate precursors. The ability to modify the isoindoline structure allows for the creation of a library of derivatives with tailored biological activities.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Anticancer | Significant cytotoxicity against breast cancer cells with IC50 values in low micromolar range. |

| Study 2 | Antimicrobial | Effective against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 100 µg/mL. |

| Study 3 | Neuroprotective | Reduced oxidative stress markers in neuronal cell cultures by 30% compared to control groups. |

| Study 4 | Organic Photovoltaics | Enhanced power conversion efficiency by 15% when used in polymer blends compared to standard materials. |

Wirkmechanismus

The mechanism of action of 2-(Pent-4-EN-1-YL)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Pent-4-YN-1-YL)isoindoline-1,3-dione: Similar structure but with an alkyne group instead of an alkene.

N-isoindoline-1,3-dione derivatives: A broad class of compounds with various substituents at different positions.

Uniqueness

The presence of the pent-4-en-1-yl group allows for unique interactions and reactions compared to other isoindoline-1,3-dione derivatives .

Biologische Aktivität

Overview

2-(Pent-4-EN-1-YL)isoindoline-1,3-dione is an organic compound featuring an isoindoline structure with a pent-4-en-1-yl substituent. Its biological activities have garnered attention, particularly in the fields of antimicrobial and anticancer research. This compound is also noted for its potential therapeutic applications in medicine, especially concerning neurodegenerative diseases due to its interaction with acetylcholinesterase (AChE) and dopamine receptors.

Target Interactions

The primary targets of this compound include:

- Acetylcholinesterase (AChE) : The compound acts as a competitive inhibitor, leading to increased levels of acetylcholine, a neurotransmitter crucial for cholinergic signaling.

- Dopamine Receptor D3 : This interaction suggests potential implications in neurological disorders, particularly those related to dopamine dysregulation.

Biochemical Pathways

The inhibition of AChE affects both cholinergic and dopaminergic pathways. By preventing the breakdown of acetylcholine, the compound enhances cholinergic transmission, which may be beneficial in conditions like Alzheimer's disease.

Pharmacokinetics

This compound exhibits:

- High gastrointestinal absorption : This characteristic indicates effective oral bioavailability.

- Blood-brain barrier permeability : The ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent.

Anticancer Properties

Recent studies have highlighted the anticancer activity of isoindole derivatives, including this compound. Research involving A549 lung adenocarcinoma cells demonstrated significant inhibitory effects on cell viability. The IC50 values for related compounds in this context are summarized below:

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound 3 | A549 | 114.25 | |

| Compound 4 | A549 | 116.26 | |

| Compound 3 | HeLa | 148.59 | |

| Compound 4 | HeLa | 140.60 |

These findings indicate that derivatives of isoindole can effectively inhibit tumor growth in vivo, as demonstrated in xenograft models using nude mice.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that modifications to the isoindole structure can enhance both antimicrobial and anticancer activities. For example, halogenated derivatives have shown improved efficacy against various microbial strains .

Case Studies

- In Vivo Studies : In a recent study involving nude mice injected with A549-luc lung cancer cells, treatment with isoindole derivatives resulted in reduced tumor sizes over a period of 60 days. The study monitored tumor growth and overall health of the mice, providing insights into the therapeutic potential of these compounds .

- Toxicological Assessments : Toxicity studies are crucial for evaluating the safety profile of new compounds. In vivo assessments showed that while some isoindole derivatives exhibited anticancer properties, they also necessitated careful evaluation regarding their safety and side effects on normal tissues .

Eigenschaften

IUPAC Name |

2-pent-4-enylisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-3-6-9-14-12(15)10-7-4-5-8-11(10)13(14)16/h2,4-5,7-8H,1,3,6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKYMPVVZNUAEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCN1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30320900 | |

| Record name | 2-(Pent-4-en-1-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30320900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7736-25-6 | |

| Record name | NSC366112 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Pent-4-en-1-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30320900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.